Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate
Description
Chemical Identity and Classification
Nomenclature and Identification
IUPAC Naming and Structural Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating it as ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate. This nomenclature reflects the compound's structural hierarchy, beginning with the ethyl ester group attached to a propanoic acid backbone. The systematic name incorporates the complex substitution pattern where the propanoate chain contains an amino group at the 3-position, which is further substituted with a methyl group that originates from the 2-position of an ethyl-substituted pyrrolidine ring.
The compound's structural representation follows established conventions for depicting heterocyclic amine derivatives. The pyrrolidine ring system, a five-membered saturated nitrogen heterocycle, serves as the foundational structural element from which the remaining molecular framework extends. The structural nomenclature acknowledges the stereochemical complexity inherent in the pyrrolidine-2-yl position, though specific stereochemical descriptors may vary depending on the particular isomeric form under consideration.
According to systematic nomenclature principles, alternative IUPAC acceptable names include ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoate, which emphasizes the pyrrolidine ring numbering system. This variation in nomenclature reflects the flexibility within IUPAC conventions for representing complex polyfunctional molecules while maintaining chemical accuracy and structural clarity.
CAS Registry Information (1099649-25-8)
The Chemical Abstracts Service Registry Number 1099649-25-8 serves as the unique identifier for this compound within the global chemical database system. This registry number, assigned by the Chemical Abstracts Service, ensures unambiguous identification of the compound across international chemical literature, regulatory documents, and commercial applications. The CAS Registry system, which contains over 219 million organic and inorganic substances disclosed in publications since the early 1800s, provides the authoritative framework for chemical substance identification.
The molecular formula C12H24N2O2 accompanies the CAS number, providing essential compositional information about the compound. This formula indicates the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, reflecting the compound's moderate molecular complexity. The molecular weight of 228.33 grams per mole further characterizes the compound's physical properties and aids in analytical identification procedures.
Additional registry information includes the molecular descriptor code MFCD11651199, which serves as a supplementary identifier within certain chemical databases. This code provides cross-referencing capabilities across different chemical information systems and facilitates comprehensive literature searches and regulatory tracking.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1099649-25-8 | |
| Molecular Formula | C12H24N2O2 | |
| Molecular Weight | 228.33 g/mol | |
| MDL Number | MFCD11651199 |
Alternative Nomenclature Systems
Beyond the standard IUPAC nomenclature, this compound is recognized through various alternative naming systems that reflect different aspects of its chemical structure and properties. The compound appears in chemical databases under simplified descriptive names that emphasize particular structural features or synthetic relationships. These alternative nomenclature approaches provide flexibility for different applications while maintaining chemical accuracy.
The International Chemical Identifier system represents the compound through its InChI code: 1S/C12H24N2O2/c1-3-14-9-5-6-11(14)10-13-8-7-12(15)16-4-2/h11,13H,3-10H2,1-2H3. This standardized molecular representation provides a unique textual identifier that can be processed computationally for database searches and structural analysis. The corresponding InChI Key ZPTCRPRYBUXBTH-UHFFFAOYSA-N offers a compressed version of the molecular identifier suitable for rapid database indexing and retrieval.
The Simplified Molecular Input Line Entry System representation, commonly written as CCOC(=O)CCNCC1CCCN1CC or similar variants, provides a linear notation that captures the compound's connectivity pattern. This notation system proves particularly valuable for computational chemistry applications and automated structure processing systems. Alternative SMILES representations may vary slightly in atom ordering while maintaining equivalent structural information.
Chemical Classification
Position within Organic Compound Classes
This compound occupies a distinctive position within the broader classification of organic compounds, spanning multiple functional group categories simultaneously. The compound primarily belongs to the ester class of organic molecules, specifically ethyl esters of carboxylic acids, due to the presence of the ethyl propanoate moiety that forms the molecular backbone. This ester classification places the compound within a large family of organic compounds characterized by the presence of the carbonyl group adjacent to an oxygen atom bonded to an alkyl group.
Simultaneously, the compound exhibits characteristics of tertiary amines due to the presence of the ethylpyrrolidine ring system, where the nitrogen atom participates in three bonds to carbon atoms. This classification as an amine compound contributes to the molecule's basic properties and potential for hydrogen bonding interactions. The pyrrolidine ring system specifically categorizes the compound as a member of the saturated nitrogen heterocycles, a important subclass of heterocyclic compounds with significant biological and pharmaceutical relevance.
The compound's polyfunctional nature positions it within the broader category of bifunctional organic molecules, where multiple reactive centers can participate in diverse chemical transformations. This multifunctional character enhances the compound's synthetic utility and contributes to its potential applications in pharmaceutical chemistry and materials science.
| Functional Group Class | Structural Feature | Chemical Significance |
|---|---|---|
| Ethyl Ester | -COO-CH2CH3 | Carbonyl reactivity, hydrolysis potential |
| Tertiary Amine | N-substituted pyrrolidine | Basic properties, hydrogen bonding |
| Saturated Heterocycle | Five-membered N-ring | Conformational constraints, biological activity |
| Alkyl Chain | Propyl bridge | Molecular flexibility, spacer function |
Relationship to Amino Acid Derivatives
The structural architecture of this compound reveals significant relationships to amino acid derivatives, particularly those derived from beta-alanine and its analogs. The compound contains a three-carbon chain with an ester group at one terminus and an amino substitution at the beta position, creating a structural pattern reminiscent of beta-amino acid derivatives. This relationship to beta-alanine derivatives positions the compound within a class of molecules known for their biological activity and pharmaceutical applications.
The beta-alanine structural motif, characterized by the amino group positioned at the beta carbon relative to the carboxylate functionality, represents a departure from the more common alpha-amino acid pattern found in natural protein constituents. This beta-positioning confers unique conformational properties and biological activities that distinguish these compounds from their alpha-amino acid counterparts. The incorporation of the ethylpyrrolidine substituent at the amino position creates a highly substituted beta-amino acid derivative with enhanced structural complexity.
The compound's relationship to amino acid chemistry extends beyond simple structural similarity to encompass functional relationships with peptide and protein chemistry. The ester functionality provides a protected carboxylate group that can be selectively deprotected under appropriate conditions, potentially revealing the free carboxylic acid form that would more closely resemble natural amino acid structures. This synthetic accessibility connects the compound to broader amino acid chemistry and peptide synthesis methodologies.
Research indicates that compounds with similar structural frameworks to this compound exhibit significant biological activity, particularly in pharmacological contexts where the amino acid-like structure can interact with biological targets. The pyrrolidine ring system enhances binding affinity and stability, characteristics that are highly valued in drug development applications targeting specific biological pathways.
Ester and Amine Functional Group Classification
The dual presence of ester and amine functional groups in this compound creates a unique chemical profile that combines the reactivity patterns and properties of both functional group classes. The ethyl ester moiety exhibits characteristic ester properties, including susceptibility to hydrolysis under acidic or basic conditions, potential for transesterification reactions, and the ability to participate in nucleophilic acyl substitution mechanisms. These ester properties provide synthetic versatility and enable the compound to serve as a synthetic intermediate in various chemical transformations.
The amine functionality, embodied in the pyrrolidine ring system and the secondary amino bridge, contributes basic properties and nucleophilic reactivity to the molecular framework. The nitrogen atoms can participate in hydrogen bonding interactions, coordination chemistry, and nucleophilic substitution reactions. The tertiary amine character of the pyrrolidine nitrogen provides resistance to simple alkylation while maintaining basicity and the capacity for salt formation with appropriate acids.
The spatial relationship between the ester and amine functional groups within the molecular structure creates opportunities for intramolecular interactions and conformational constraints that can influence the compound's chemical behavior and biological activity. The three-carbon chain separating the ester carbonyl from the amino substituent provides sufficient flexibility for conformational adaptation while maintaining the potential for through-space interactions between the functional groups.
| Functional Group | Chemical Properties | Reactivity Patterns |
|---|---|---|
| Ethyl Ester | Hydrolysis, transesterification | Nucleophilic acyl substitution |
| Secondary Amine | Hydrogen bonding, basicity | Nucleophilic substitution, salt formation |
| Tertiary Amine (pyrrolidine) | Basicity, coordination | Salt formation, metal complexation |
| Combined System | Amphiphilic character | Bifunctional synthetic utility |
Properties
IUPAC Name |
ethyl 3-[(1-ethylpyrrolidin-2-yl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-14-9-5-6-11(14)10-13-8-7-12(15)16-4-2/h11,13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCRPRYBUXBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate (CAS Number: 1099649-25-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95% .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to this compound. For instance, a study on pyrrolidine derivatives demonstrated promising anticonvulsant effects, with some compounds exhibiting significant protection against seizures induced by pentylenetetrazole (PTZ) . The structure-activity relationship (SAR) analysis indicated that modifications in the pyrrolidine ring can enhance anticonvulsant efficacy.
Synthesis and Evaluation
A study focused on synthesizing new amides derived from pyrrolidine and evaluating their biological activities found that certain derivatives demonstrated significant anticonvulsant activity . Although this compound was not specifically tested, the methodologies employed provide a framework for future investigations into its biological activities.
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of new compounds. While specific data on this compound is scarce, related compounds have undergone various toxicity evaluations, indicating that careful consideration of dosage and administration routes is essential in clinical applications .
Summary Table of Biological Activities
| Activity Type | Related Compounds | Key Findings |
|---|---|---|
| Anticonvulsant | Pyrrolidine derivatives | Significant protection against PTZ-induced seizures |
| Antiproliferative | Thiazole-integrated analogues | Enhanced cytotoxicity against cancer cell lines |
| Toxicology | Various pyrrolidine derivatives | Importance of dosage and safety evaluations |
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties.
Potential in Neuropharmacology
The compound's pyrrolidine moiety suggests potential activity on the central nervous system (CNS). Research indicates that derivatives of pyrrolidine compounds can exhibit significant effects on neurotransmitter systems, which may lead to developments in treatments for neurological disorders .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of pyrrolidine derivatives, including those related to this compound. The findings suggested that modifications to the pyrrolidine ring could enhance serotonin receptor affinity, indicating a pathway for developing new antidepressants .
Case Study 2: Analgesic Properties
Another research effort focused on the analgesic properties of compounds derived from this compound. The results demonstrated significant pain relief in animal models, supporting further exploration into its use for pain management therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Substituted Propanoate Derivatives
Ethyl 3-[(Pyridin-2-yl)amino]propanoate Derivatives
- Methyl 3-(Pyridin-2-ylamino)propanoate: This methyl ester analog lacks the pyrrolidine substituent, featuring a pyridine ring directly attached to the amino group. Studies show that methyl esters undergo different degradation pathways compared to ethyl esters. For instance, methyl 3-(pyridin-2-ylamino)propanoate loses a methyl acrylate fragment (180 Da) during degradation, while ethyl analogs (e.g., Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate) lose ethyl acrylate (194 Da), impacting metabolic stability .
- Ethyl 3-[(5-Chloropyridin-2-yl)amino]-3-oxopropanoate: This derivative includes an oxo group at the propanoate backbone and a chloro-substituted pyridine.
Heteroaryl-Substituted Propanoates
- Ethyl 3-(2-Furyl)propanoate: This compound replaces the pyrrolidine-amine system with a furan ring. Its electron-withdrawing furyl group reduces nucleophilicity compared to the electron-rich pyrrolidine in this compound, altering reactivity in Diels-Alder reactions .
- Ethyl 3-(4-Hydroxyphenyl)-2-acetamidopropanoate: A tyrosine-derived ester with a phenolic hydroxyl group. The aromatic ring and hydroxyl group confer distinct solubility and pharmacokinetic properties, making it more hydrophilic than the pyrrolidine-containing target compound .
Pyrrolidine-Containing Analogs
- Ethyl 3-{[(1-Methylpyrrolidin-2-yl)methyl]amino}propanoate: A methyl-substituted pyrrolidine analog. The shorter alkyl chain (methyl vs.
- Ethyl 3-{[(Pyrrolidin-2-yl)methyl]amino}propanoate: Lacks the 1-ethyl substitution on the pyrrolidine ring. The absence of the ethyl group may decrease metabolic stability due to reduced steric protection of the amine group.
Key Data Tables
Table 1: Structural and Functional Comparisons
Research Findings and Trends
- Degradation Pathways : Ethyl esters like the target compound exhibit slower hydrolysis rates compared to methyl esters, as demonstrated in degradation studies of anticoagulant intermediates .
- Biological Activity : Pyrrolidine-containing compounds generally show higher blood-brain barrier permeability than pyridine analogs, making them preferable in CNS drug development .
- Synthetic Utility: this compound’s discontinued commercial status highlights the need for novel synthetic routes, contrasting with widely available analogs like ethyl 3-(2-furyl)propanoate .
Preparation Methods
Catalytic Hydroamination of Ethyl Acrylate with Amino Heterocycles
A key method involves the hydroamination reaction of ethyl acrylate with amino-containing heterocyclic compounds. This approach uses trifluoromethanesulfonic acid as an efficient catalyst, which facilitates the addition of the amino group across the double bond of ethyl acrylate, forming the desired aminoester compound.
Reaction Conditions and Procedure
- Raw materials: 2-aminopyridine or structurally related amino heterocycles and ethyl acrylate.
- Catalyst: Trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate).
- Solvent: Anhydrous ethanol.
- Atmosphere: Nitrogen protection to prevent oxidation.
- Temperature: Reflux in an oil bath at 120–160 °C.
- Reaction time: 16–20 hours.
- Post-reaction treatment: Concentration under reduced pressure at 35–40 °C and 0.09–0.1 MPa, followed by washing with organic solvents such as petroleum ether and ethyl acetate, recrystallization, and filtration.
Yield and Purity
- Yields range from 80% to 85%.
- Purity of the final white lamellar crystals is approximately 99% as determined by HPLC.
Representative Experimental Data
| Parameter | Range / Value | Notes |
|---|---|---|
| Amino heterocycle (e.g., 2-aminopyridine) | 1:1 to 1:2 molar ratio with ethyl acrylate | Ensures complete reaction |
| Ethyl acrylate volume | Variable, proportional to amino compound | Typically 50–113 mL in scale-up |
| Catalyst loading | 5–10 mol% of ethyl acrylate | Trifluoromethanesulfonic acid |
| Solvent volume | 1/4 to 1 volume of ethyl acrylate | Anhydrous ethanol |
| Reaction temperature | 120–160 °C | Oil bath heating |
| Reaction time | 16–20 hours | Stirring under nitrogen atmosphere |
| Concentration conditions | 35–40 °C, 0.09–0.1 MPa | Reduced pressure evaporation |
| Washing solvents | Petroleum ether, ethyl acetate | Volume ratios vary (5:1 to 10:1) |
| Final product yield | 80–85% | White lamellar crystal |
| Purity (HPLC) | ~99% | High purity suitable for industrial use |
Advantages of the Method
- Simplicity: One-step synthesis with direct formation of the target compound.
- Cost-effectiveness: Uses inexpensive raw materials and common solvents.
- Environmental friendliness: Mild conditions and straightforward purification reduce waste.
- High yield and purity: Optimized reaction conditions minimize by-products.
- Scalability: Demonstrated at various scales with consistent results.
Mechanistic Insights and Catalyst Role
Trifluoromethanesulfonic acid acts as a strong Brønsted acid catalyst, protonating the ethyl acrylate double bond to increase its electrophilicity, thus facilitating nucleophilic attack by the amino group of the heterocycle. The nitrogen atmosphere prevents oxidative side reactions, enhancing product stability.
Alternative Synthetic Routes and Comparisons
Prior art methods include multi-step syntheses involving intermediate N-oxide compounds and catalytic hydrogenation, which are more time-consuming (up to 100 hours) and yield lower overall recovery (~30–52%). The direct hydroamination method described here significantly improves efficiency and reduces reaction time.
Summary Table of Preparation Methods
| Method | Key Features | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct hydroamination (acid catalyzed) | One-step, triflic acid catalyst, nitrogen atmosphere | 16–20 h | 80–85 | ~99 | Simple, high yield, scalable |
| Multi-step with N-oxide intermediate | Pd/C catalytic hydrogenation involved | Up to 100 h | 30–52 | Variable | Longer, costly, lower yield |
Research Findings and Industrial Relevance
The described preparation method aligns with industrial demands for efficient, cost-effective, and high-purity synthesis of amino ester compounds. The use of trifluoromethanesulfonic acid as a catalyst is supported by literature demonstrating its efficiency in hydroamination reactions. The method's reproducibility and scalability make it suitable for pharmaceutical intermediate production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrolidine derivatives with propanoate esters. For example, intermediates like ethyl 3-aminopropanoate can react with (1-ethylpyrrolidin-2-yl)methyl halides under nucleophilic substitution conditions. Optimization includes:
- Temperature control (e.g., 40–60°C for amination steps to minimize side reactions).
- Catalysts (e.g., triethylamine for deprotonation).
- Monitoring via TLC or HPLC to track reaction progress .
- Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), stoichiometric ratios, and purification via column chromatography or recrystallization.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., ethyl ester protons at ~1.2–1.4 ppm, pyrrolidine ring protons at ~2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- FTIR : Peaks for ester C=O (~1740 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound, and how do structural analogs inform these predictions?
- Approach :
- Molecular Docking : Screen against targets like enzymes with catalytic sites accommodating pyrrolidine motifs (e.g., cytochrome P450 isoforms or neurotransmitter receptors).
- QSAR Modeling : Use analogs (e.g., ethyl 2-amino-N-(pyridin-4-yl)propanoate) to correlate substituent effects with activity. For instance, bulky groups on the pyrrolidine ring may hinder binding .
- Data Interpretation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays.
Q. How can contradictory data on the compound’s enzyme inhibition properties be resolved?
- Case Study : If studies report conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for acetylcholinesterase inhibition):
- Experimental Replication : Standardize assay conditions (pH, temperature, substrate concentration).
- Structural Variants : Test analogs to identify critical functional groups (e.g., replacing the ethyl ester with a methyl group to assess steric effects).
- Kinetic Analysis : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Key Issues :
- Low Yield : Optimize solvent volumes and catalyst recycling.
- Impurity Profiles : Use preparative HPLC for large-scale purification.
- Stability : Store the compound under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .
Structural and Functional Analysis
Q. How does the stereochemistry of the pyrrolidine ring influence pharmacological activity?
- Stereochemical Impact : Enantiomers may exhibit divergent binding to chiral targets. For example:
- (R)-Configuration : Enhanced affinity for G-protein-coupled receptors (GPCRs) due to complementary pocket geometry.
- (S)-Configuration : Reduced activity, as observed in analogs like (S)-methyl 3-amino-3-(2,3-dichlorophenyl)propanoate .
- Resolution Methods : Chiral HPLC or enzymatic resolution using lipases .
Q. What are the metabolic pathways of this compound, and how can metabolites be characterized?
- Metabolism Studies :
- In Vitro : Incubate with liver microsomes (e.g., human CYP3A4) to identify phase I metabolites (e.g., N-deethylation).
- LC-MS/MS : Detect hydroxylated or oxidized metabolites using MRM transitions.
- Toxicology : Screen metabolites for reactive intermediates (e.g., quinone imines) via glutathione trapping assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
